molecular formula C5H10O2S B8493498 3-Hydroxytetrahydro-2H-thiopyran1-oxide

3-Hydroxytetrahydro-2H-thiopyran1-oxide

Cat. No.: B8493498
M. Wt: 134.20 g/mol
InChI Key: NHQIHFBKPAPWBX-UHFFFAOYSA-N
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Description

3-Hydroxytetrahydro-2H-thiopyran1-oxide is a heterocyclic compound containing a sulfur atom within a six-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxytetrahydro-2H-thiopyran1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with an epoxide in the presence of a base, leading to the formation of the thiopyran ring. The reaction conditions often require moderate temperatures and inert atmospheres to prevent oxidation of the thiol group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxytetrahydro-2H-thiopyran1-oxide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfur atom can be reduced to form a thiol derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3-oxotetrahydro-2H-thiopyran1-oxide.

    Reduction: Formation of 3-mercaptotetrahydro-2H-thiopyran1-oxide.

    Substitution: Formation of various substituted thiopyran derivatives.

Scientific Research Applications

3-Hydroxytetrahydro-2H-thiopyran1-oxide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxytetrahydro-2H-thiopyran1-oxide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and induce changes in gene expression. These effects are mediated through its ability to form covalent bonds with target proteins and disrupt normal cellular functions.

Comparison with Similar Compounds

    Tetrahydropyran: A similar compound with an oxygen atom instead of sulfur.

    Thiopyran-3-one 1,1-dioxide: Another sulfur-containing heterocycle with different oxidation states.

Uniqueness: 3-Hydroxytetrahydro-2H-thiopyran1-oxide is unique due to its specific ring structure and the presence of both hydroxyl and sulfur functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H10O2S

Molecular Weight

134.20 g/mol

IUPAC Name

1-oxothian-3-ol

InChI

InChI=1S/C5H10O2S/c6-5-2-1-3-8(7)4-5/h5-6H,1-4H2

InChI Key

NHQIHFBKPAPWBX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CS(=O)C1)O

Origin of Product

United States

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